2-methyl-4-[4-(oxane-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

PKMYT1 biochemical IC50 nanoBRET

RP-6306 (lunresertib) is the first-in-class, orally bioavailable, and highly selective PKMYT1 inhibitor. Its CCNE1-amplification-dependent cytotoxicity (IC50 ~1 μM in HCC1569/OVCAR3 vs. ~2.6 μM in non-tumorigenic BEAS-2B) and the availability of the 680× less potent (R)-enantiomer as a matched negative control provide an unmatched experimental framework for synthetic lethality validation. RP-6306 avoids PLK1 off-target liability common to WEE1 inhibitors such as adavosertib. Validated in the Phase I/II MYTHIC trial (NCT04855656) in combination with the ATR inhibitor camonsertib. For research use only.

Molecular Formula C16H21F3N4O2
Molecular Weight 358.365
CAS No. 2034264-38-3
Cat. No. B2566096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-4-[4-(oxane-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
CAS2034264-38-3
Molecular FormulaC16H21F3N4O2
Molecular Weight358.365
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3CCOCC3)C(F)(F)F
InChIInChI=1S/C16H21F3N4O2/c1-11-20-13(16(17,18)19)10-14(21-11)22-4-6-23(7-5-22)15(24)12-2-8-25-9-3-12/h10,12H,2-9H2,1H3
InChIKeyAJXLKHBCQARTCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-4-[4-(oxane-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine (CAS 2034264-38-3): First-in-Class PKMYT1 Inhibitor RP-6306 for CCNE1-Amplified Cancer Research


2-Methyl-4-[4-(oxane-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine (CAS 2034264-38-3), also known as lunresertib or RP-6306, is a synthetic small-molecule inhibitor belonging to the pyrimidine-piperazine class. It functions as the first-in-class, orally bioavailable, and highly selective inhibitor of Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), a critical negative regulator of CDK1 that operates via phosphorylation of threonine 14 (Thr14) [1]. RP-6306 was discovered through structure-based drug design and has been advanced to Phase I/II clinical evaluation (NCT04855656, NCT05605509) for the treatment of CCNE1-amplified solid tumors, including high-grade serous ovarian, endometrial, and gastro-esophageal cancers, where it demonstrates synthetic lethal activity [2]. The compound's structural hallmarks include a trifluoromethyl group at the 6-position of the pyrimidine core, an oxane-4-carbonyl-substituted piperazine moiety, and a methyl group at the 2-position, with the active (S)-enantiomer being the pharmacologically relevant atropisomer [1].

Why Generic Substitution Fails: Critical Pharmacological Distinctions Between PKMYT1-Selective RP-6306 and WEE1/PKMYT1 Pan-Inhibitors in DDR-Targeted Research


Compounds within the DNA damage response (DDR) kinase inhibitor class—particularly WEE1 inhibitors such as adavosertib (AZD1775)—cannot be interchanged with RP-6306 due to fundamentally divergent target selectivity profiles, downstream biological consequences, and toxicity liabilities [1]. Pharmacologically, WEE1 phosphorylates CDK1 at Tyr15 and also regulates CDK2, making it essential for unperturbed cell cycle progression; in contrast, PKMYT1 phosphorylates CDK1 exclusively at Thr14 and is largely dispensable in normal cells, creating a therapeutic window exploitable only via selective PKMYT1 inhibition [1]. Clinically, adavosertib development was discontinued in 2022, likely due to bone marrow and gastrointestinal toxicities associated with off-target PLK1 inhibition—a liability that RP-6306 avoids through its high selectivity for PKMYT1 over both WEE1 and PLK1 [2]. Furthermore, recently described dual WEE1/PKMYT1 inhibitors such as ACR-2316 activate CDK1, CDK2, and PLK1 simultaneously, producing a distinct pharmacological signature that does not recapitulate the PKMYT1-selective mechanism of RP-6306 [3]. Procurement for mechanism-specific research therefore demands compound-level discrimination rather than class-level substitution.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of RP-6306 (Lunresertib) as a Selective PKMYT1 Inhibitor


Biochemical Target Potency: RP-6306 Exhibits Sub-Nanomolar to Low Nanomolar PKMYT1 Inhibition Across Multiple Assay Formats

RP-6306 achieves single-digit nanomolar inhibition of PKMYT1 across independent assay platforms: a cellular nanoBRET assay yields an IC50 of 2 nM, while biochemical and cellular phosphorylation assays report IC50 values of 14 nM [1]. As a comparator, the WEE1 inhibitor adavosertib (AZD1775) achieves a WEE1 IC50 of 3.9–5.2 nM but does not potently inhibit PKMYT1; conversely, the widely used PD 0166285 (a non-selective WEE1/MYT1 inhibitor) inhibits PKMYT1 only at micromolar concentrations [2]. The (R)-enantiomer of RP-6306 (compound 183) serves as a negative control, exhibiting a profoundly reduced PKMYT1 IC50 of 1,360 nM—a 680-fold loss of potency relative to the active (S)-enantiomer at 2 nM in nanoBRET [3].

PKMYT1 biochemical IC50 nanoBRET kinase inhibition

Kinase Selectivity: RP-6306 Demonstrates Exceptional Target Discrimination Versus Clinically Relevant Off-Target Kinases Including PLK1 and WEE1

In a Kinativ Colo-205 cell lysate kinase binding assay at 1.2 μM, RP-6306 bound to only 6 out of 274 kinases profiled [1]. By comparison, the clinical-stage WEE1 inhibitor adavosertib (AZD1775) inhibited ≥13 other kinases by ≥90% at 1 μM [2]. Critically, RP-6306 avoids inhibition of PLK1—a kinase whose suppression is mechanistically linked to myelosuppression and thrombocytopenia [3]. The selectivity ratio of RP-6306 for PKMYT1 over the most closely related off-target (Ephrin type-B receptor EPHB3) is 131-fold in cellular binding assays . Furthermore, RP-6306 displays >35-fold selectivity over EphA1-2 family kinases . In contrast, adavosertib's broader kinase inhibition profile, including PLK1, has been implicated in the bone marrow and GI toxicities that contributed to its clinical discontinuation [3].

kinase selectivity PLK1 WEE1 off-target toxicity Kinativ profiling

Cellular Antiproliferative Activity: Biomarker-Dependent Cytotoxicity Distinguishes RP-6306 from Pan-DDR Inhibitors in CCNE1-Amplified vs. Non-Amplified Cancer Models

RP-6306 demonstrates CCNE1-amplification-dependent cytotoxicity: in the HCC1569 breast cancer cell line (CCNE1-amplified), RP-6306 achieves single-digit micromolar antiproliferative IC50, whereas in the CCNE1-low A549 lung cancer cell line and the non-tumorigenic BEAS-2B bronchial epithelial line, IC50 values are 1.45 ± 0.23 μM and 2.60 ± 0.54 μM respectively [1]. In ovarian cancer models, RP-6306 shows an IC50 of ~0.80 μM in the CCNE1-amplified OVCAR3 cell line [2]. Crucially, RP-6306 (250 nM) combined with the ATR inhibitor camonsertib (RP-3500, 50 nM) synergistically increases cytotoxicity in CCNE1-amplified high-grade serous ovarian cancer (HGSOC) organoids (WO-58, WO-19, WO-77) by >2-fold over single-agent treatment, whereas CCNE1-non-amplified cells show minimal synergy [3]. In contrast, the WEE1 inhibitor adavosertib lacks this CCNE1-dependent selectivity, with reported IC50 values of 78 nM in A427 cells (CCNE1 status not stratified) and 415–859 nM across multiple cell lines irrespective of CCNE1 amplification status [4].

CCNE1 amplification synthetic lethality cell viability IC50 biomarker-stratified cytotoxicity

In Vivo Antitumor Efficacy: RP-6306 Achieves Dose-Dependent Tumor Growth Inhibition as Monotherapy and Tumor Regression in Combination with Gemcitabine in CCNE1-Amplified Xenograft Models

RP-6306 demonstrates single-agent, dose-dependent tumor growth inhibition (TGI) in the CCNE1-amplified OVCAR3 ovarian cancer xenograft model, with statistically significant reductions in tumor volume relative to vehicle control . In a CCNE1-amplified pancreatic cancer patient-derived xenograft (PDX) model (PA1443), RP-6306 in combination with gemcitabine achieves profound and durable tumor regressions—an endpoint exceeding growth inhibition—whereas either single agent alone does not produce regressions [1]. The combination of RP-6306 with carboplatin also synergistically inhibits cell growth in CCNE1-amplified ovarian models . In CDK4/6 inhibitor-resistant, TP53-mutant ER+ breast cancer models, RP-6306 combined with gemcitabine produces significant tumor volume reduction compared to single-agent treatment [2]. For context, the WEE1 inhibitor adavosertib (80 mg/kg) achieved TGI in A427 CDX models as monotherapy, but its clinical development was discontinued, limiting its translational utility relative to the actively progressing Phase I/II clinical candidate RP-6306 [3].

xenograft tumor growth inhibition gemcitabine combination OVCAR3 patient-derived xenograft

Oral Bioavailability and ADME Optimization: RP-6306 Is Optimized for In Vivo Oral Dosing, Enabling Chronic Preclinical Studies Without Parenteral Administration

RP-6306 was specifically optimized through parallel structure-based design and ADME property engineering to achieve oral bioavailability suitable for chronic in vivo dosing, a feature explicitly confirmed by its oral route of administration across all published xenograft and PDX efficacy studies [1]. In contrast, many early PKMYT1 tool compounds and pan-DDR inhibitors require intraperitoneal or intravenous administration for preclinical studies [2]. The anti-proliferative activity of RP-6306 is assessed following 48–72 h treatment in cell-based assays, and in vivo studies employ once-daily oral dosing schedules, as validated in the OVCAR3 xenograft and PA1443 PDX models [3]. In comparison, novel PKMYT1 inhibitors such as XH-30 (TGI = 58%) and lactam-based analogs were recently reported in the literature with PKMYT1 IC50 values as low as 4.1 nM, but their oral bioavailability, ADME parameters, and systemic exposure data remain limited or not yet benchmarked against RP-6306 [4]. RP-6306's Phase I clinical trial design (NCT04855656, NCT05605509) employs oral capsule formulation, confirming translational applicability of its oral PK profile [5].

oral bioavailability ADME PK oral dosing xenograft

Atropisomer-Defined Enantiomeric Purity: RP-6306's Active (S)-Enantiomer Provides a Structurally Matched Inactive (R)-Enantiomer for Target-Engagement Validation at 680-Fold Potency Differential

RP-6306 exists as atropisomers due to restricted rotation about the biaryl bond in its dimethylphenol-substituted core, and the separated (S)-enantiomer (RP-6306, lunresertib) is the pharmacologically active species with a PKMYT1 nanoBRET IC50 of 2 nM [1]. The (R)-enantiomer (compound 183) was separated, profiled, and explicitly characterized as a weak PKMYT1 inhibitor with an IC50 of 1,360 nM—a 680-fold reduction in potency [2]. This atropisomer pair is documented in the original medicinal chemistry publication and is recognized by authoritative databases including the IUPHAR/BPS Guide to Pharmacology [3]. The USAN-assigned INN lunresertib specifically refers to the racemic mixture, and the (S)-RP-6306 is the clinically evaluated form [3]. By comparison, adavosertib and other WEE1 inhibitors do not offer a structurally matched, well-characterized inactive enantiomer suitable for use as a negative control [4]. Similarly, recently published novel PKMYT1 inhibitors (XH-30, PKMYT1-IN-9, etc.) lack documented enantiomeric pairs with established differential potency data [5].

atropisomer enantiomer chirality negative control target engagement

Optimal Research and Industrial Application Scenarios for RP-6306 (Lunresertib; CAS 2034264-38-3) Based on Differentiated Evidence


Biomarker-Stratified Synthetic Lethality Screening in CCNE1-Amplified Cancer Models

RP-6306 is the reagent of choice for CRISPR–Cas9 synthetic lethality validation and high-throughput drug combination screens in CCNE1-amplified cancer cell line panels. Its CCNE1-amplification-dependent cytotoxicity window (IC50 ~1 μM in HCC1569/OVCAR3 vs. ~2.6 μM in non-tumorigenic BEAS-2B cells) [1] and the availability of an inactive (R)-enantiomer (IC50 = 1,360 nM; 680× less potent) as a matched negative control [2] provide an experimentally rigorous framework for discriminating true synthetic lethal interactions from off-target effects. In contrast, the WEE1 inhibitor adavosertib lacks CCNE1-stratified cytotoxicity [3] and does not offer an enantiomeric control, confounding hit deconvolution in large-scale screens.

Preclinical In Vivo Efficacy Studies Requiring Chronic Oral Dosing in Combination Chemotherapy Protocols

RP-6306 is uniquely suited for multi-week oral dosing studies in murine xenograft and PDX models of CCNE1-amplified cancers. Its orally bioavailable profile, validated by once-daily oral gavage dosing in the OVCAR3 xenograft (dose-dependent TGI) and PA1443 pancreatic PDX (durable tumor regressions with gemcitabine) [4], eliminates the need for repeated parenteral administration that would otherwise compromise animal welfare and introduce pharmacokinetic variability. The gemcitabine combination achieves tumor regressions not observed with either single agent [4], whereas adavosertib's clinical program has been discontinued [5], reducing the translational relevance of in vivo studies using that comparator.

Kinase Selectivity Profiling and Chemical Proteomics to Map PKMYT1-Dependent Signaling Networks

Researchers employing chemical proteomics (e.g., kinobeads, thermal proteome profiling) or phosphoproteomics to map PKMYT1-dependent signaling should select RP-6306 as their chemical probe, given its exceptional kinome-wide selectivity (6/274 kinases bound at 1.2 μM in Kinativ profiling) [6] and the availability of the (R)-enantiomer as a selectivity control [2]. Critically, RP-6306 avoids PLK1 inhibition—a common off-target of WEE1 inhibitors including adavosertib [7]—thereby preventing confounding phosphoproteomic signals from PLK1-dependent pathways. The 131-fold selectivity ratio over EPHB3 further ensures that observed phosphoproteomic changes can be attributed to PKMYT1 inhibition with high confidence.

Translational Combination Therapy Development: RP-6306 + ATR Inhibitor Synergy in CCNE1-Amplified Ovarian and Endometrial Cancers

For translational oncology programs exploring DDR inhibitor combinations, RP-6306 has demonstrated synergistic cytotoxicity (>2-fold enhancement) with the ATR inhibitor camonsertib (RP-3500) in CCNE1-amplified HGSOC and endometrial cancer patient-derived organoids at clinically relevant concentrations (RP-6306 at 250 nM, RP-3500 at 50 nM) [8]. This synergy is CCNE1-amplification-dependent and is being prospectively evaluated in the Phase I MYTHIC clinical trial (NCT04855656) [9], providing a direct translational path from preclinical organoid data to clinical investigation. Procurement of RP-6306 for combination studies therefore leverages a compound with established clinical-grade formulation and ongoing human trial data, in contrast to emerging PKMYT1 inhibitors that lack clinical combination data and validated oral PK.

Quote Request

Request a Quote for 2-methyl-4-[4-(oxane-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.